Acetoacetic acid, 2-(1-hydroxyamino-2,2,2-trichloroethyl)-, ethyl ester

Description

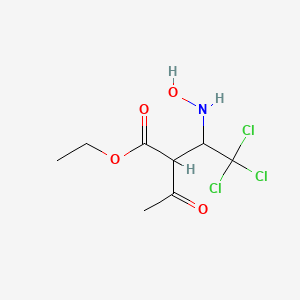

Chemical Structure and Properties The compound Acetoacetic acid, 2-(1-hydroxyamino-2,2,2-trichloroethyl)-, ethyl ester (CAS RN: 906,695, per ) is a derivative of ethyl acetoacetate (EAA), a β-keto ester widely used in organic synthesis. The core structure of EAA consists of an ethyl ester group attached to acetoacetic acid (CH₃COCH₂COOH). In this derivative, the alpha-carbon of the acetoacetate moiety is substituted with a 1-hydroxyamino-2,2,2-trichloroethyl group (–NHOH–CCl₃). This modification introduces significant steric and electronic effects, altering reactivity and biological activity compared to simpler acetoacetic esters .

Properties

CAS No. |

7500-71-2 |

|---|---|

Molecular Formula |

C8H12Cl3NO4 |

Molecular Weight |

292.5 g/mol |

IUPAC Name |

ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate |

InChI |

InChI=1S/C8H12Cl3NO4/c1-3-16-7(14)5(4(2)13)6(12-15)8(9,10)11/h5-6,12,15H,3H2,1-2H3 |

InChI Key |

CRLPWIDAZYJYNA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(C(Cl)(Cl)Cl)NO)C(=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis generally follows these key stages:

Detailed Reaction Steps and Conditions

Preparation of Acetoacetic Ester Core

The acetoacetic ester core (ethyl acetoacetate) is typically prepared by the reaction of diketene with ethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This process is well-established and involves:

- Mixing diketene, ethanol, and an acid catalyst under controlled temperature conditions (often around 60–80°C).

- Continuous removal of byproducts and unreacted alcohol by distillation to drive the reaction forward and improve purity.

- The reaction yields ethyl acetoacetate with high purity suitable for further functionalization.

Introduction of the 2-(1-hydroxyamino-2,2,2-trichloroethyl) Group

This step involves the functionalization of the acetoacetic ester at the alpha position with a hydroxyamino-trichloromethyl moiety. The synthetic route includes:

Alkylation of the acetoacetic ester:

Using a base such as sodium ethoxide, the alpha hydrogen of ethyl acetoacetate is deprotonated to form an enolate ion. This reactive intermediate undergoes nucleophilic substitution (SN2) with a suitable electrophile bearing the trichloromethyl and hydroxyamino groups or their precursors.Hydroxyamino group introduction:

Hydroxylamine or its derivatives (e.g., O-alkylhydroxylamines) are reacted under mild acidic or neutral conditions to convert oxo or imino precursors into hydroxyamino functionalities. Reduction steps may be employed using reducing agents such as sodium borohydride or catalytic hydrogenation with palladium on carbon to convert oxo groups to hydroxyamino groups.Use of protecting groups and catalysts:

Protecting groups such as acetals or thioacetals may be used to mask sensitive functionalities during intermediate steps. These are removed by acidic hydrolysis (e.g., with hydrochloric acid or sulfuric acid) or by treatment with heavy metal salts like mercuric chloride for thioacetals. Catalysts such as boron trifluoride or titanium tetrachloride may be used to facilitate condensation or substitution reactions.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvents | Temperature | Notes |

|---|---|---|---|---|

| Acetoacetic ester formation | Diketene + Ethanol + Acid catalyst (H2SO4, p-TsOH) | Ethanol | 60–80°C | Distillation to remove byproducts |

| Alpha deprotonation | Sodium ethoxide or other alkoxide bases | Ethanol, methanol, or DMF | Ambient to mild heat | Formation of enolate intermediate |

| Alkylation | Electrophile with trichloromethyl and hydroxyamino precursors | Benzene, toluene, chloroform | Room temperature to reflux | SN2 reaction |

| Hydroxyamino group formation | Hydroxylamine or derivatives + reducing agents (NaBH4, Pd/C) | Methanol, ethanol, DMF | Ambient to mild heat | Reduction of oxo/imino to hydroxyamino group |

| Protection/deprotection | Acidic hydrolysis (HCl, H2SO4), heavy metal salts | Water, dioxane, methanol | Room temperature | Removal of acetal/thioacetal protecting groups |

| Purification | Column chromatography (silica gel) | Benzene:ethyl acetate (20:1) | Ambient | Isolation of pure compound |

Research Discoveries and Optimization

The use of mild acidic or basic buffers and varied solvents (e.g., dioxane, dimethylformamide) allows fine-tuning of reaction rates and selectivity, minimizing side reactions.

Catalytic hydrogenation is preferred for selective reduction steps due to its mildness and high yield, avoiding over-reduction or decomposition.

The presence of geometric isomers in intermediates (cis-trans) can be equilibrated under reaction conditions, allowing flexibility in starting material choice without affecting final product yield or purity.

The choice of alkylating agents bearing trichloromethyl groups is critical; they must be stable yet reactive enough to undergo SN2 substitution without decomposing or causing side reactions.

Protecting group strategies are essential to prevent unwanted reactions at sensitive sites, with acidic hydrolysis being a reliable method for deprotection.

Comparative Notes on Preparation Routes

| Feature | Method via Diketene + Alcohol (Step 1) | Functionalization via Alkylation + Reduction (Steps 2 & 3) |

|---|---|---|

| Starting materials | Diketene, ethanol | Ethyl acetoacetate, hydroxylamine, trichloromethyl electrophile |

| Reaction complexity | Moderate | Higher due to multiple steps and functional group transformations |

| Purification | Distillation + chromatography | Chromatography essential for purity |

| Yield | High for acetoacetic ester | Moderate to high depending on conditions |

| Scalability | Industrially scalable | Requires careful control of reaction conditions |

Chemical Reactions Analysis

Ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate undergoes various types of chemical reactions, including:

Oxidation: The hydroxylamine group can be oxidized to form a nitroso or nitro compound.

Reduction: The ketone group can be reduced to form a secondary alcohol.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

The compound features a beta-keto acid structure characterized by a trichloroethyl group and a hydroxyamino substituent. Its molecular formula is with a molecular weight of approximately 324.59 g/mol. The presence of these functional groups confers unique chemical properties that enhance its reactivity in synthetic applications.

Scientific Research Applications

-

Organic Synthesis

- Building Block for Complex Molecules : Acetoacetic acid derivatives are often employed in the synthesis of more complex organic compounds. The ability to undergo various chemical reactions makes this compound a valuable intermediate in organic chemistry.

- Reactivity : The compound can participate in nucleophilic substitutions and condensation reactions, which are fundamental to creating diverse organic structures. Its reactivity is enhanced by the trichloroethyl and hydroxyamino groups, which can influence reaction pathways and product selectivity.

-

Pharmaceutical Applications

- Drug Development : The unique structural features of acetoacetic acid derivatives allow for modifications that can lead to the development of new pharmaceuticals. For example, derivatives have been explored for their potential as anti-cancer agents due to their ability to interact with biological targets effectively .

- Biological Activity : Research has indicated that compounds within this class may exhibit antibacterial and antifungal properties. The hydroxyamino group may enhance biological interactions, making these compounds promising candidates for further pharmacological studies .

-

Biochemical Studies

- Metabolic Pathways : Acetoacetic acid plays a crucial role in metabolic processes as a ketone body. Understanding its metabolism can provide insights into energy production during fasting or diabetes, highlighting its importance in biochemical research .

- Enzyme Interactions : Studies involving enzyme-catalyzed reactions with acetoacetic acid derivatives can elucidate mechanisms of action for various enzymes, contributing to the field of enzymology and metabolic engineering .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Acetoacetic Acid | Simple beta-keto acid | Precursor to various biochemical pathways |

| Ethyl Acetoacetate | Ethyl ester of acetoacetic acid | Commonly used as a building block in synthesis |

| Malonic Acid | Dicarboxylic acid | Used in malonic ester synthesis |

| 3-Oxobutanoic Acid | Another beta-keto acid | Similar reactivity but different substituents |

| Acetoacetic Acid Derivative | Complex structure with trichloroethyl and hydroxyamino groups | Enhanced reactivity and selectivity in biological interactions |

Case Studies

-

Synthesis of Anticancer Agents

- A study investigated the synthesis of novel anticancer compounds derived from acetoacetic acid derivatives. The research demonstrated that modifications to the hydroxyamino group could enhance cytotoxicity against cancer cell lines, showcasing the potential therapeutic applications of this compound .

- Antimicrobial Activity Assessment

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate involves its interaction with various molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . The trichloromethyl group can also participate in electrophilic reactions, further contributing to its biological activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Biological Activity

Acetoacetic acid, 2-(1-hydroxyamino-2,2,2-trichloroethyl)-, ethyl ester is a complex compound that exhibits significant biological activity due to its unique structural features. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a beta-keto acid structure with a trichloroethyl group and a hydroxyamino substituent. Its molecular formula is , and it has a molecular weight of 292.544 g/mol. The presence of these functional groups contributes to its reactivity and biological interactions.

Biological Activity Overview

Acetoacetic acid derivatives have been studied for their involvement in various metabolic processes. They play crucial roles in:

- Ketogenesis : Acetoacetic acid is a key player in the production of ketone bodies in the liver, which are essential for energy metabolism during fasting or low-carbohydrate diets.

- Antitumor Properties : Research indicates that acetoacetic acid derivatives may exhibit antitumor effects by influencing cellular metabolism and apoptosis pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Metabolic Interactions : The compound can be converted into acetyl-CoA, a vital metabolite involved in energy production and fatty acid synthesis. This conversion is crucial for cellular respiration and energy homeostasis.

- Inhibition of Pathogen Growth : Recent studies have shown that derivatives like ethyl acetoacetate can inhibit the growth of certain bacterial strains by disrupting their metabolic pathways. For instance, a study on Leptospira interrogans demonstrated that exposure to acetoacetate significantly reduced cell density and metabolic activity in the pathogen .

- Influence on Enzymatic Activity : The compound may interact with enzymes involved in metabolic pathways, potentially altering their activity and leading to therapeutic effects.

Case Study 1: Antitumor Activity

A study investigated the effects of acetoacetic acid derivatives on cancer cell lines. Results indicated that these compounds could induce apoptosis in tumor cells by activating caspase pathways and inhibiting cell proliferation markers .

Case Study 2: Pathogen Inhibition

In another research effort focused on Leptospira interrogans, it was found that exposure to acetoacetate led to significant inhibition of biofilm formation and growth when tested in vitro. The study highlighted the compound's potential as a therapeutic agent against bacterial infections .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Acetoacetic Acid | Simple beta-keto acid | Precursor to various biochemical pathways |

| Ethyl Acetoacetate | Ethyl ester of acetoacetic acid | Commonly used as a building block in synthesis |

| Malonic Acid | Dicarboxylic acid | Used in malonic ester synthesis |

| 3-Oxobutanoic Acid | Another beta-keto acid | Similar reactivity but different substituents |

The structural complexity of this compound may enhance its reactivity or selectivity compared to simpler beta-keto acids or their esters.

Q & A

Q. What structural features of acetoacetic ester derivatives influence their reactivity in synthesis?

The compound’s reactivity arises from its tautomeric equilibrium (keto-enol forms) and the active methylene group (CH₂ flanked by carbonyl groups). The enolate form facilitates nucleophilic alkylation, while the keto group participates in condensation reactions. Stability of the enolate depends on the steric and electronic effects of substituents like the hydroxyamino and trichloroethyl groups .

Q. What spectroscopic methods reliably characterize tautomeric forms of acetoacetic esters?

Q. What synthetic routes introduce hydroxyamino and trichloroethyl groups into acetoacetic esters?

- Hydroxyamino introduction : Nitrosation of acetoacetic ester with nitrous acid, followed by reduction .

- Trichloroethyl addition : Nucleophilic substitution using trichloroethyl halides under basic conditions (e.g., NaOEt) .

Advanced Research Questions

Q. How can contradictory mutagenicity data for acetoacetic esters be resolved?

Conflicting Evidence:

- Negative results in Salmonella assays vs. contradictory findings in E. coli and Bacillus subtilis .

Methodological Recommendations: - Standardize assay conditions (e.g., S9 metabolic activation, dose ranges).

- Use orthogonal assays (e.g., mammalian cell micronucleus tests) to confirm genotoxicity.

- Evaluate purity of test compounds to rule out impurity-driven effects .

Q. What strategies optimize regioselectivity in alkylation of acetoacetic ester enolates?

- Base selection : Strong bases (e.g., LDA) favor deprotonation at less substituted α-positions, while weaker bases (e.g., NaH) may allow kinetic vs. thermodynamic control.

- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize enolates, enhancing reactivity.

- Directing groups : Electron-withdrawing substituents (e.g., trichloroethyl) bias enolate formation .

Q. How do esterase-mediated hydrolysis kinetics impact toxicological assessments?

- In vitro models : Use liver microsomes or purified esterases to quantify hydrolysis rates.

- pH dependence : Hydrolysis accelerates under alkaline conditions (e.g., intestinal pH).

- Metabolite differentiation : LC-MS/MS quantifies parent compound vs. acetoacetic acid/ethanol metabolites .

Q. What protection-deprotection strategies prevent side reactions in multi-step syntheses?

Q. How can computational tools predict reactivity in substituted acetoacetic esters?

Q. What experimental designs address methodological limitations in genotoxicity studies?

- Positive controls : Include known mutagens (e.g., ethyl methanesulfonate) to validate assay sensitivity.

- Dose-response analysis : Ensure linearity across non-cytotoxic ranges.

- Replicate validation : Repeat studies in independent labs to confirm reproducibility .

Q. How are condensation reactions optimized for complex heterocycles (e.g., thiazoles)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.